molecular formula C5H3N3O2S B6151496 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione CAS No. 13669-86-8

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione

Cat. No. B6151496
CAS RN: 13669-86-8
M. Wt: 169.16 g/mol
InChI Key: GTAFNULTORJARS-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has been studied for its potential applications in various fields. It is a five-membered ring system containing nitrogen, sulfur and oxygen atoms. This compound has been used in the synthesis of various organic compounds, such as polymers and pharmaceuticals, as well as in the development of new catalysts and materials.

Scientific Research Applications

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of a variety of organic compounds, such as polymers, pharmaceuticals, and new catalysts and materials. It has also been used as a catalyst in the synthesis of various compounds, such as amines and alcohols. Furthermore, it has been studied for its potential applications in the fields of biochemistry and pharmacology, as it has been found to have antimicrobial and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The use of 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione in laboratory experiments has several advantages and limitations. The main advantage is that it is a relatively inexpensive and readily available compound. Furthermore, it is relatively stable and can be easily stored and handled. On the other hand, the compound is toxic and should be handled with care. In addition, its solubility in water is low and it is not very soluble in organic solvents.

Future Directions

The potential applications of 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione are still being studied. Some possible future directions include the development of new catalysts and materials based on this compound, the study of its potential applications in the fields of biochemistry and pharmacology, the development of new methods for its synthesis, and the exploration of its potential applications in the fields of agriculture and food science. In addition, further research is needed to better understand the mechanism of action of this compound and to determine its safety and efficacy in various applications.

Synthesis Methods

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione can be synthesized via a variety of methods. One method involves the reaction of 4-methylthiazole and pyridine in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of 120-130°C for several hours. The product is then purified by column chromatography or recrystallization. Another method involves the reaction of 4-methylthiazole, pyridine and an isocyanide compound in the presence of an acid catalyst. This method is also carried out at a temperature of 120-130°C for several hours and the product is then purified by column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 2-ethoxycarbonyl-3-(2-thienyl)-3,4-dihydropyridazine-4,7-dione, which is then cyclized with hydrazine hydrate to form the target compound.", "Starting Materials": ["2-aminothiophenol", "ethyl acetoacetate", "hydrazine hydrate"], "Reaction": ["Step 1: Condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethoxycarbonyl-3-(2-thienyl)-3,4-dihydropyridazine-4,7-dione.", "Step 2: Cyclization of 2-ethoxycarbonyl-3-(2-thienyl)-3,4-dihydropyridazine-4,7-dione with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione."] }

CAS RN

13669-86-8

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

5,6-dihydro-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(11-1-6-2)5(10)8-7-4/h1H,(H,7,9)(H,8,10)

InChI Key

GTAFNULTORJARS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)C(=O)NNC2=O

Purity

95

Origin of Product

United States

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